Eriodictyol-7-O-neohesperidoside

Description

Contextualization within Flavanone (B1672756) Glycoside Research

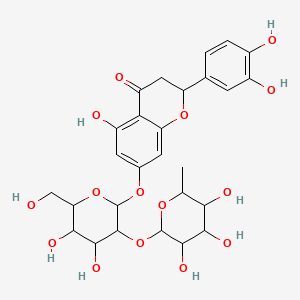

Eriodictyol-7-O-neohesperidoside belongs to a large class of organic compounds known as flavonoids, which are polyphenolic metabolites commonly found in plants. foodstruct.comnih.gov Specifically, it is classified as a flavanone glycoside. biosynth.com The core structure is a flavanone called eriodictyol (B191197), which is linked to a disaccharide (a sugar molecule) called neohesperidose at a specific position (C7). foodb.ca This glycosidic linkage, where a sugar is attached to a non-sugar molecule (the aglycone, in this case, eriodictyol), is a common feature in this family of compounds.

Flavanones like eriodictyol are abundant in citrus fruits and certain medicinal plants, such as Yerba Santa (Eriodictyon californicum). foodstruct.comnih.gov The addition of the neohesperidose sugar moiety distinguishes this compound from other glycosides of eriodictyol, such as Eriodictyol-7-O-glucoside, which has a single glucose unit. nih.govnih.gov This structural difference can influence the compound's solubility, stability, and biological activity. Research in this area often compares the properties of different flavonoid glycosides to understand how the sugar component affects their behavior in biological systems.

Significance of this compound as a Bioactive Metabolite

The primary significance of this compound lies in its presence in common food sources and its potential to influence taste. It has been identified in several citrus fruits, including lemons, limes, and grapefruits. foodb.canih.gov Its presence makes it a potential biomarker for the consumption of these foods. foodb.ca One of the most noted properties of this compound is its ability to interact with taste receptors and modulate the perception of bitterness, a trait that makes it of considerable interest to the food and beverage industry for flavor enhancement. biosynth.com

While direct research into the broader biological activities of this compound is still developing, the activities of its constituent parts and related molecules are well-documented. The aglycone, eriodictyol, demonstrates potent antioxidant, anti-inflammatory, and neuroprotective effects. foodstruct.commdpi.com Similarly, a related compound, Eriodictyol-7-O-glucoside (E7G), has been shown to protect against cerebral ischemic injury by activating a specific cellular signaling pathway known as the Nrf2/ARE pathway. nih.govnih.gov Another glycoside, Eriodictyol 7-O-β-D glucopyranoside, isolated from Coreopsis tinctoria, has been found to improve lipid disorders by protecting mitochondrial function and reducing lipid synthesis. nih.govresearchgate.net These findings suggest that this compound may possess similar significant bioactive properties, though more specific research is required.

Table 1: Natural Occurrence of this compound This table displays the concentration of this compound found in various citrus fruits.

| Food Source | Average Concentration (mg/100g) | Data Source |

|---|---|---|

| Grapefruit/Pummelo hybrid | 0.21667 | PHENOL EXPLORER foodb.ca |

| Lemon | 0.31353 | PHENOL EXPLORER foodb.ca |

Challenges and Opportunities in this compound Research

A significant challenge in the study of this compound is distinguishing its specific biological effects from those of its aglycone, eriodictyol, and other closely related glycosides. nih.govnih.gov Much of the existing research focuses on eriodictyol, and its findings are often broadly attributed to its derivatives. mdpi.com Furthermore, the bioavailability and metabolic fate of flavonoid glycosides can be a hurdle; the aglycone eriodictyol, for instance, is subject to rapid metabolism and elimination, which may limit its effectiveness. foodstruct.comnih.gov Understanding how the neohesperidose sugar affects absorption and metabolism is a key challenge that needs to be addressed.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Apigenin (B1666066) |

| Capsaicin |

| Catechin |

| Cyanidin-3-O-galactoside |

| Cyanidin-3-O-glucoside |

| Daidzein |

| Diosmin |

| Epicatechin |

| Eriodictyol |

| Eriodictyol-6-C-β-D-glucoside (E6CG) |

| Eriodictyol-7-O-glucoside (E7G) |

| This compound |

| Eriodictyol 7-O-β-D glucopyranoside |

| Flavanomarein |

| Gallic acid |

| Genistein |

| Genistein-7-O-glucoside |

| Hesperetin (B1673127) |

| Hesperidin (B1673128) |

| Homoeriodictyol (B191827) |

| Kaempferol (B1673270) |

| Luteolin (B72000) |

| Methoxy (B1213986) luteolin |

| Naringenin (B18129) |

| Naringenin-7-O-neohesperidoside |

| Nobiletin |

| Quercetin (B1663063) |

| Quercetin-3-O-rutinoside |

Properties

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKEZLIABHSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Chemosystematic Distribution of Eriodictyol 7 O Neohesperidoside

Natural Abundance in Plant Genera and Species

Eriodictyol-7-O-neohesperidoside has been identified in several plant families, with a notable presence in the genus Citrus.

Prevalence in Citrus Species

This compound is a known constituent of various Citrus species, contributing to their characteristic phytochemical profiles.

Citrus medica (Citron) : this compound has been reported in Citrus medica. nih.gov

Citrus trifoliata (Trifoliate Orange) : The presence of this compound has also been documented in Citrus trifoliata. nih.gov

Citrus bergamia (Bergamot) : Bergamot juice and peel contain this compound, where it is considered one of the main flavanones. nih.govunipd.it In some analyses, it is among the most abundant flavonoids. unipd.it

Citrus hystrix (Kaffir Lime) : Research on the phytochemical composition of Citrus species often includes the identification of various flavonoids, and while specific data for this compound in Citrus hystrix is not as prevalent in the provided results, the genus is known for a wide array of such compounds.

Citrus microcarpa (Calamondin) : Similar to other citrus fruits, calamondin is likely to contain a range of flavanone (B1672756) glycosides, although specific quantification of this compound was not detailed in the search results.

Identification in Other Botanical Sources

Beyond the Citrus genus, this compound has been identified in a diverse range of other plants.

Pyrrosia serpens : This fern species is another botanical source of this compound.

Phragmites australis (Common Reed) : The aerial parts of Phragmites australis have been found to contain this compound among other flavonoid diglycosides. ekb.egresearchgate.net

Ipomoea batatas (Sweet Potato) Cultivars : While not a primary focus of the provided search results, the presence of various phenolic compounds in sweet potato cultivars is well-documented, and the potential for eriodictyol (B191197) derivatives exists.

Tissue-Specific Accumulation Patterns

The concentration of this compound can vary significantly between different parts of a plant. In Citrus bergamia, for instance, the compound is found in both the fruit peel and the leaves. nih.gov The peel is often a particularly rich source of flavonoids like this compound. unipd.it This tissue-specific accumulation is a common phenomenon in plants, where secondary metabolites are often concentrated in particular organs or tissues where they may serve specific ecological functions. nih.gov

Comparative Chemosystematic Analysis of this compound Presence

The distribution of this compound and related flavanone glycosides provides valuable data for chemosystematics, the study of the chemical constituents of organisms in relation to their classification. The presence of this specific compound in the Rutaceae family, particularly within the Citrus genus, helps to define the chemical fingerprint of this group.

The variation in the types and concentrations of flavanone glycosides, such as the distinction between neohesperidosides and rutinosides, can be used to differentiate between species and even cultivars. For example, the profile of these compounds in Citrus bergamia helps to distinguish it from other citrus fruits. nih.gov The occurrence of this compound alongside other flavonoids like hesperetin (B1673127) and naringenin (B18129) derivatives creates a complex chemical profile that is characteristic of the plant source. nih.govekb.eg

Ecological and Evolutionary Implications of this compound Distribution

The accumulation of this compound in plants is not random; it is the result of evolutionary pressures and serves various ecological roles. Flavonoids, in general, are known to be involved in plant defense mechanisms against herbivores and pathogens. Their bitter taste can deter feeding, and they can also possess antimicrobial properties.

The concentration of these compounds in the peel of citrus fruits, for example, may protect the developing fruit and seeds from external threats. unipd.it Furthermore, flavonoids can act as UV filters, protecting plant tissues from sun damage. The specific distribution pattern of this compound across different plant species and within different plant tissues suggests that it plays a significant role in the plant's interaction with its environment. The biosynthetic pathways leading to this compound are a product of plant evolution, and its presence can be seen as an adaptive trait.

Structural Elucidation Methodologies and Advanced Characterization of Eriodictyol 7 O Neohesperidoside

Spectroscopic Approaches for Structural Determination

Spectroscopic techniques are the cornerstone of modern natural product chemistry, offering non-destructive and highly detailed insights into molecular structure. For a complex flavonoid glycoside such as Eriodictyol-7-O-neohesperidoside, a combination of NMR and MS is essential to piece together the eriodictyol (B191197) aglycone, the disaccharide moiety, and the specific linkage that connects them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei in a magnetic field, a complete picture of the molecular structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H-NMR) and carbons (¹³C-NMR) in a molecule.

In the ¹H-NMR spectrum of this compound, specific signals corresponding to the protons of the eriodictyol aglycone and the neohesperidose sugar unit are expected. The aglycone portion would show signals for the A-ring protons (typically meta-coupled doublets for H-6 and H-8) and the B-ring protons (an AMX or ABX spin system for H-2', H-5', and H-6'). The H-2 proton of the C-ring characteristically appears as a doublet of doublets. The sugar moiety, composed of glucose and rhamnose, would display a series of signals in the carbohydrate region of the spectrum, including two anomeric proton signals—one for the glucose unit attached to the aglycone and one for the terminal rhamnose unit. The rhamnose methyl group would produce a characteristic doublet signal at high field.

The ¹³C-NMR spectrum complements the proton data by showing a signal for each unique carbon atom. For this compound, this would include signals for the carbonyl carbon (C-4), the oxygenated aromatic carbons, and the aliphatic carbons of the C-ring and the two sugar units. The chemical shifts of C-7 of the aglycone and the anomeric carbons of the sugars are particularly important for confirming the glycosylation site and the nature of the sugar linkage.

Table 1: ¹H-NMR and ¹³C-NMR Data for Eriodictyol (Aglycone) Data obtained in Methanol-d4

| Carbon No. | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

| Aglycone | ||

| 2 | 79.1 | 5.30 (dd, 12.7, 3.0) |

| 3 | 42.7 | 3.09 (dd, 17.2, 12.8), 2.72 (dd, 17.2, 3.1) |

| 4 | 196.4 | - |

| 5 | 163.5 | - |

| 6 | 95.6 | 5.90 (d, 2.2) |

| 7 | 167.0 | - |

| 8 | 94.8 | 5.92 (d, 2.2) |

| 9 | 164.1 | - |

| 10 | 102.0 | - |

| 1' | 130.4 | - |

| 2' | 113.3 | 6.81 (brs) |

| 3' | 145.5 | - |

| 4' | 145.1 | - |

| 5' | 114.9 | 6.81 (brs) |

| 6' | 117.8 | 6.94 (brs) |

Source: ACG Publications acgpubs.org

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms. The Heteronuclear Multiple Quantum Coherence (HMQC), or its more modern alternative the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates the chemical shifts of protons with the carbons to which they are directly attached.

For this compound, an HMQC or HSQC spectrum would be used to definitively assign each proton signal to its corresponding carbon signal in the molecular skeleton. For instance, it would confirm the assignments of the H-6/C-6 and H-8/C-8 pairs in the A-ring and all the C-H pairs within the glucose and rhamnose units. This technique is indispensable for differentiating between the numerous overlapping signals in the complex carbohydrate region of the spectrum. Furthermore, long-range correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish connectivities across two or three bonds, which is essential for confirming the attachment of the neohesperidose unit to the C-7 oxygen of the eriodictyol aglycone.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information through fragmentation analysis.

HR-ESI-MS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This compound has a molecular formula of C₂₇H₃₂O₁₅. nih.gov High-resolution mass spectrometers can measure the mass of the molecular ion with sufficient precision to distinguish this formula from other possibilities with the same nominal mass. The compound can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or as a protonated molecule [M+H]⁺ in positive ion mode.

Table 2: HR-ESI-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₁₅ | nih.gov |

| Exact Mass | 596.1741 | nih.gov |

| Molecular Weight | 596.5 g/mol | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 595.1693 | nih.gov |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information.

In the MS/MS analysis of this compound, the most prominent fragmentation pathway involves the cleavage of the glycosidic bonds. The initial fragmentation typically shows the loss of the entire neohesperidose moiety (mass difference of 308 Da, corresponding to rhamnose + glucose - H₂O), yielding the eriodictyol aglycone ion. Further fragmentation of the aglycone can then occur, providing characteristic ions that confirm the structure of the flavonoid core. For instance, a retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavanones, providing information about the substitution pattern on the A- and B-rings. The loss of the terminal rhamnose unit (146 Da) can also be observed. researchgate.net

Table 3: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ as precursor)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Loss | Reference |

| 595.54 | 287 | 308 | Neohesperidose | nih.gov |

| 595.54 | 151 | - | Fragment of Aglycone | nih.gov |

| 595.54 | 135 | - | Fragment of Aglycone | nih.gov |

Note: The fragmentation data confirms the presence of the eriodictyol aglycone and the neohesperidose sugar moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-MS/MS, UPLC-MS/MS, UPLC-TWIMS-QToF) Integration

The integration of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone in the structural elucidation of complex natural products like this compound. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provide high-resolution separation and sensitive detection, enabling precise characterization. nih.gov

In the analysis of this compound, electrospray ionization (ESI) is a commonly employed technique that can be operated in both positive and negative ion modes to generate protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, respectively. nih.gov The exact mass of the compound is 596.538 Da. Tandem mass spectrometry (MS/MS) experiments are critical for structural confirmation. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The primary fragmentation pathway involves the cleavage of the O-glycosidic bond connecting the neohesperidose sugar moiety to the eriodictyol aglycone. This results in a significant neutral loss of the disaccharide (308 Da) and the generation of a prominent product ion corresponding to the eriodictyol aglycone at an m/z of 289. Further fragmentation of the eriodictyol aglycone itself can provide additional structural details.

Advanced techniques like UPLC-TWIMS-QToF (Travelling-Wave Ion Mobility Spectrometry-Quadrupole Time-of-Flight) can provide an additional dimension of separation based on the ion's size, shape, and charge, further enhancing confidence in identification.

The following table summarizes key LC-MS data for the characterization of this compound from various experimental sources.

| Parameter | Value / Description | Instrument / Method | Ion Mode | Source |

| Formula | C₂₇H₃₂O₁₅ | - | - | |

| Exact Mass | 596.538 Da | - | - | |

| Precursor Ion [M-H]⁻ | 595.17 m/z | LC-ESI-QTOF | Negative | nih.gov |

| Precursor Ion [M+H]⁺ | 597.1813 m/z | LC-ESI-QTOF | Positive | |

| Major Fragment Ion (Aglycone) | 289 m/z | LC-ESI-MS/MS | Positive/Negative | nih.gov |

| Major Fragment Ions (Negative Mode) | 151.0036, 135.0453, 459.115, 287.0554 m/z | LC-ESI-QTOF | Negative | nih.gov |

| Major Fragment Ions (Positive Mode) | 459.11258, 151.00226, 135.0433 m/z | LC-ESI-QTOF | Positive | nih.gov |

| Collision Energy | 6V - 10 eV | LC-ESI-QTOF | Positive/Negative | nih.gov |

| Instrumentation | Waters Acquity UPLC System; Waters Xevo G2 Q-Tof | UPLC-ESI-QTOF | Positive | |

| Instrumentation | Bruker impact HD | LC-ESI-QTOF | Negative | nih.gov |

Hydrolytic Studies for Aglycone and Glycan Moiety Identification

Hydrolysis is a fundamental chemical process used to break down a glycoside into its constituent parts: the aglycone (non-sugar part) and the glycan (sugar part). This is essential for unequivocally confirming the identity of each component of this compound.

Acid Hydrolysis Methods for Neohesperidose and Eriodictyol Derivation

Acid-catalyzed hydrolysis is a standard method to cleave the O-glycosidic linkage between the flavonoid and the disaccharide. By heating the compound in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid), the bond is broken, yielding the aglycone and the sugar moiety.

In the case of this compound, acid hydrolysis results in the formation of:

Aglycone: Eriodictyol

Glycan: Neohesperidose

The identities of these products are then confirmed by comparing their chromatographic and spectroscopic properties with those of authentic reference standards. Neohesperidose itself is a disaccharide and can be further hydrolyzed under harsher acidic conditions into its constituent monosaccharides: L-rhamnose and D-glucose.

Enzymatic Hydrolysis for Glycan Sequence Elucidation (e.g., neohesperidase)

While acid hydrolysis is effective, it lacks specificity regarding the nature and stereochemistry of the glycosidic linkage. Enzymatic hydrolysis provides this crucial information. The enzyme neohesperidase is highly specific for cleaving the α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose linkage characteristic of neohesperidose. wikipedia.org

The successful hydrolysis of this compound by neohesperidase confirms two key structural features:

The identity of the disaccharide is indeed neohesperidose.

The specific linkage between the rhamnose and glucose units is α-(1→2).

This enzymatic approach is a powerful tool for distinguishing between different disaccharide isomers, such as neohesperidose and rutinose, which have the same mass but different linkages and would thus require different specific enzymes for cleavage.

Chromatographic Data in Structural Characterization (e.g., HPLC Retention Times)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, UPLC, are indispensable for the separation and tentative identification of compounds in a mixture. nih.gov In structural characterization, the retention time (Rt) of a compound under specific chromatographic conditions is a key identifying parameter.

For this compound, the retention time is determined using a specific column, mobile phase composition, and flow rate. The identity of the compound in a sample is confirmed when it exhibits the same retention time as a purified, authentic reference standard analyzed under identical conditions.

The table below presents reported chromatographic data for the identification of this compound.

| Parameter | Value / Description | Source |

| Retention Time (Rt) | 330.6 seconds (5.51 minutes) | nih.gov |

| Column | Waters Acquity BEH C18 (1.7 µm, 2.1 x 150 mm) | nih.gov |

| Instrument | Bruker impact HD (LC-ESI-QTOF) | nih.gov |

Biosynthesis and Synthetic Strategies for Eriodictyol 7 O Neohesperidoside

Elucidation of Biosynthetic Pathways in Plants

The biosynthesis of eriodictyol-7-O-neohesperidoside in plants is a multi-step process involving several key enzymatic reactions. It begins with the general phenylpropanoid pathway and culminates in specific glycosylation events.

Role of Phenylpropanoid and Polyketide Pathways

The journey to creating this compound starts with the phenylpropanoid pathway, a fundamental route in plants for synthesizing a wide array of secondary metabolites. nih.govtaylorandfrancis.commdpi.com This pathway converts the amino acid phenylalanine into p-coumaroyl-CoA. nih.govnih.gov

The key enzymes in this initial phase are:

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting phenylalanine to cinnamic acid. nih.govtaylorandfrancis.com

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by attaching a coenzyme A molecule, forming p-coumaroyl-CoA. nih.govnih.gov

Subsequently, the polyketide pathway comes into play. Chalcone (B49325) synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govmdpi.comresearchgate.net This chalcone is the precursor to the flavanone (B1672756) core structure.

Enzymatic Transformations Leading to Eriodictyol (B191197) (e.g., Flavonoid 3'-hydroxylase)

Once naringenin chalcone is formed, it undergoes further enzymatic modifications to become eriodictyol.

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific isomerization of naringenin chalcone into its corresponding flavanone, (2S)-naringenin. nih.govmdpi.comnih.gov

| Enzyme | Substrate | Product | Cofactors/Requirements | Source Organism Examples |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | (2S)-Naringenin | - | Medicago sativa nih.gov |

| Flavonoid 3'-hydroxylase (F3'H) | Naringenin | Eriodictyol | NADPH, Cytochrome P450 Reductase (CPR) | Gerbera hybrida, Silybum marianum nih.govacs.orgresearchgate.net |

| Flavanone 3-hydroxylase (F3H) | Naringenin, Eriodictyol | Dihydrokaempferol, Dihydroquercetin (Taxifolin) | 2-oxoglutarate, Fe2+, Ascorbate | Oryza sativa researchgate.netinforang.com |

Glycosyltransferase-Mediated Glycosylation of Eriodictyol

The final steps in the biosynthesis of this compound involve the attachment of a specific sugar moiety to the eriodictyol aglycone. This process is catalyzed by glycosyltransferases (GTs), a diverse family of enzymes that transfer sugar molecules from an activated donor to an acceptor molecule. nih.gov In the case of flavonoids, glycosylation enhances their stability, solubility, and biological activity. nih.govfrontiersin.org

The formation of this compound requires a specific glycosyltransferase that attaches the disaccharide neohesperidose to the 7-hydroxyl group of eriodictyol. While the specific enzyme responsible for this reaction in many plants is still under investigation, it is understood to be a highly specific process. For instance, in other flavonoid glycosylations, such as the formation of eriodictyol 7-glucuronide, a specific glucuronosyltransferase is involved. nih.gov

Neohesperidose Formation Mechanism

Neohesperidose is a disaccharide composed of rhamnose and glucose, specifically α-L-rhamnopyranosyl-(1→2)-D-glucose. wikipedia.org The formation of this sugar and its subsequent attachment to eriodictyol is a two-step process likely mediated by two distinct glycosyltransferases.

Formation of UDP-glucose and UDP-rhamnose: The individual monosaccharides, glucose and rhamnose, are activated as UDP-sugars, which serve as the donor substrates for the glycosyltransferases.

Sequential Glycosylation: It is hypothesized that a glucosyltransferase first attaches a glucose molecule to the 7-hydroxyl group of eriodictyol. Subsequently, a rhamnosyltransferase adds a rhamnose molecule to the 2-hydroxyl group of the newly attached glucose, forming the neohesperidose moiety. The precise order and the specific enzymes involved can vary between plant species. The conservation of mechanisms for cell surface construction in land plants suggests that the fundamental processes of cell wall synthesis and modification, which include glycosylation, have ancient origins. nih.gov

Chemical Synthesis Approaches

While biosynthesis in plants is the natural source of this compound, chemical synthesis offers an alternative route for its production, allowing for greater control and potentially higher yields.

Multistep Synthesis from Precursors (e.g., Hesperidin)

A common strategy for the chemical synthesis of this compound involves utilizing readily available flavonoid glycosides as starting materials. Hesperidin (B1673128), a flavanone glycoside abundant in citrus peels, is a suitable precursor. The synthesis involves a series of protection, de-glycosylation, re-glycosylation, and deprotection steps.

A plausible synthetic route from hesperidin would involve:

Protection of hydroxyl groups: The hydroxyl groups on both the aglycone and the sugar moiety of hesperidin would be protected to prevent unwanted side reactions.

Cleavage of the rutinose sugar: The rutinose (rhamnosyl-α-1,6-glucose) at the 7-position of hesperidin would be cleaved.

Synthesis of the neohesperidose donor: The disaccharide neohesperidose would be synthesized separately and activated as a glycosyl donor, for example, as a glycosyl bromide or trichloroacetimidate.

Glycosylation: The protected eriodictyol aglycone would be glycosylated with the activated neohesperidose donor at the 7-position.

Deprotection: Finally, all protecting groups would be removed to yield the target molecule, this compound.

Deacetylation and Glycosylation Strategies

A common strategy in flavonoid synthesis involves the use of protecting groups, such as acetyl groups, to shield reactive hydroxyl groups during chemical modifications. Subsequent removal of these groups, known as deacetylation, is a crucial step. researchgate.net Following deacetylation of the eriodictyol aglycone, glycosylation is performed to introduce the neohesperidose sugar. This process often utilizes glycosyl donors, such as glycosyl trifluoroacetimidates, promoted by agents like boron trifluoride etherate to form the desired glycosidic bond at the 7-hydroxyl position. researchgate.net Careful deprotection of the acyl groups on the sugar moiety under basic conditions then yields the final product, this compound. researchgate.net

In a study focused on the synthesis of flavonoid 7-O-glycosides, a highly regioselective removal of the 7-O-acyl groups from peracylated flavones was achieved using a combination of PhSH, imidazole, and NMP. researchgate.net This was followed by an effective glycosylation step. researchgate.net

| Strategy | Key Reagents/Conditions | Outcome |

| Deacetylation | PhSH, imidazole, NMP | Regioselective removal of 7-O-acyl groups |

| Glycosylation | Glycosyl trifluoroacetimidates, BF3·Et2O | Formation of 7-O-glycosidic bond |

| Deprotection | Basic conditions | Removal of acyl groups from sugar moiety |

Coupling Reactions in Synthetic Protocols

Coupling reactions are instrumental in constructing the core flavonoid structure and attaching various substituents. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, has been effectively applied in the synthesis of flavonoids. nih.govnih.gov This method is particularly useful for creating carbon-carbon bonds, for instance, in the preparation of derivatives of quercetin (B1663063), luteolin (B72000), and chrysin. nih.govnih.gov While typically used for forming the flavonoid backbone, its principles can be adapted for creating specific linkages in complex flavonoid structures. nih.gov

Another approach involves copper-mediated O-arylation, which has been established as an efficient method for creating phenolic glycosides. researchgate.net This reaction couples aryl boronic acids with hemiacetals in the presence of copper(II) acetate (B1210297) and pyridine. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Application in Flavonoid Synthesis |

| Suzuki-Miyaura | Palladium complex, base | Formation of C-C bonds in the flavonoid skeleton |

| Copper-mediated O-arylation | Cu(OAc)2, pyridine | Formation of phenolic glycosidic bonds |

Biotechnological and Metabolic Engineering for Enhanced Production

To overcome the limitations of chemical synthesis and low yields from natural extraction, researchers have turned to biotechnological approaches to produce this compound and other flavonoid glycosides.

Engineered Microorganism Systems for Flavonoid Glycoside Production

Metabolic engineering of microorganisms offers a promising and sustainable alternative for flavonoid production. mdpi.comnih.gov This involves introducing the biosynthetic pathway genes for flavonoids into microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. nih.govmdpi.comgoogle.com These engineered microbes can then produce flavonoids from simple sugars. nih.gov

The biosynthesis of eriodictyol in a microbial host starts with a precursor like L-tyrosine. nih.govmdpi.com A series of enzymes, including tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), are required to produce the naringenin intermediate. nih.gov Subsequently, flavonoid 3'-hydroxylase (F3'H) converts naringenin to eriodictyol. nih.gov The heterologous expression of these plant-derived enzymes, particularly the membrane-bound cytochrome P450 enzymes like F3'H, can be challenging in bacterial hosts. nih.govmdpi.com

Recent advancements have focused on optimizing these microbial factories. For instance, in Streptomyces albidoflavus, a genome-edited strain was developed to overproduce eriodictyol by deleting competing biosynthetic gene clusters and introducing genes to enhance the supply of the precursor malonyl-CoA. mdpi.com Similarly, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine. nih.gov

| Microorganism | Engineering Strategy | Precursor | Target Compound |

| Escherichia coli | Co-expression of fusion proteins with TAL, 4CL, CHS, and CHI. mdpi.com | L-tyrosine | Eriodictyol |

| Streptomyces albidoflavus | Genome editing to remove competing pathways and enhance precursor supply. mdpi.com | Not specified | Eriodictyol |

| Corynebacterium glutamicum | Introduction of naringenin biosynthetic pathway and F3'H. nih.gov | Tyrosine | Eriodictyol |

Application of Highly Promiscuous Flavonoid Glycosyltransferases

The final step in the biosynthesis of this compound involves two sequential glycosylation steps. This is catalyzed by UDP-glycosyltransferases (UGTs). In tea plants (Camellia sinensis), two specific UGTs have been identified: CsUGT75L12 and CsUGT79B28. nih.gov

CsUGT75L12 first transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of a flavonoid aglycone, such as eriodictyol, to form the corresponding 7-O-glucoside. nih.govmdpi.com Subsequently, CsUGT79B28 transfers a rhamnose unit from UDP-rhamnose to the 2"-hydroxyl position of the flavonoid 7-O-glucoside, resulting in the formation of the 7-O-neohesperidoside. nih.gov

Researchers have also identified highly promiscuous flavonoid O-glycosyltransferases from safflower (Carthamus tinctorius), named CtOGT1 and CtOGT2. mdpi.com These enzymes can catalyze two-step O-glycosylation of various flavonoids, including eriodictyol, to form different glycosides. mdpi.com The broad substrate specificity of these enzymes makes them valuable tools for producing a diverse range of flavonoid glycosides. mdpi.com

| Enzyme | Source Organism | Function | Substrate(s) | Product(s) |

| CsUGT75L12 | Camellia sinensis | Transfers glucose to the 7-OH position. nih.gov | Flavonoids (e.g., Eriodictyol) | Flavonoid 7-O-glucosides |

| CsUGT79B28 | Camellia sinensis | Transfers rhamnose to the 2"-OH of 7-O-glucosides. nih.gov | Flavonoid 7-O-glucosides | Flavonoid 7-O-neohesperidosides |

| CtOGT1 & CtOGT2 | Carthamus tinctorius | Catalyze two-step O-glycosylation. mdpi.com | Kaempferol (B1673270), quercetin, eriodictyol, etc. | Various flavonoid O-glycosides |

Advanced Analytical and Quantitative Methodologies for Eriodictyol 7 O Neohesperidoside

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of Eriodictyol-7-O-neohesperidoside from complex mixtures. Various liquid chromatography techniques are utilized, each offering distinct advantages in terms of resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., PDA, DAD, UV)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of flavonoids like this compound. nih.govresearchgate.net The technique's versatility is enhanced by the use of different detectors, including Photodiode Array (PDA), Diode-Array Detector (DAD), and Ultraviolet (UV) detectors. These detectors measure the absorbance of the compound at specific wavelengths, with a characteristic maximum absorbance for this compound observed around 285 nm. caymanchem.com

Reversed-phase HPLC is a common approach, though it presents challenges as many flavonoids, including this compound, lack strong chromophores, leading to low UV absorption. mdpi.com To enhance sensitivity, detection is often performed at lower wavelengths (205–210 nm), which requires careful selection of the mobile phase to minimize solvent absorption. mdpi.com Despite these challenges, HPLC-PDA methods are valued for their simplicity, reliability, and cost-effectiveness. mdpi.com The validation of these methods typically demonstrates good linearity, precision, and accuracy, making them suitable for routine quality control. researchgate.net

A study on a related compound, homoeriodictyol-7-O-beta-D-glucopyranoside, utilized an HPLC method with a mobile phase of methanol-water-glacial acetic acid (45:55:0.5, v/v/v) and achieved good linearity over a concentration range of 0.1-200.0 µg/mL in rat plasma. nih.gov

Table 1: HPLC Analysis Parameters for a Related Flavonoid Glycoside

| Parameter | Value |

| Mobile Phase | Methanol-Water-Glacial Acetic Acid (45:55:0.5, v/v/v) |

| Linearity Range (Plasma) | 0.1-200.0 µg/mL |

| Linearity Range (Tissues) | 0.05-5.0 µg/mL |

| Intra-day Precision (RSD) | < 13.1% |

| Inter-day Precision (RSD) | < 13.1% |

| Accuracy (Relative Error) | -0.8% to 5.4% (Plasma) |

| Extraction Recovery | > 73.17% |

Data adapted from a study on homoeriodictyol-7-O-beta-D-glucopyranoside. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing smaller particle sizes in the stationary phase (typically less than 2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times. A Waters ACQUITY UPLC system has been documented in the analysis of this compound, demonstrating its application in modern metabolomics research. The increased efficiency of UPLC is particularly beneficial when analyzing complex plant extracts containing numerous structurally similar compounds.

Coupled Techniques (e.g., HPLC-PDA-MS2, LC-QTOF-HR-MS/MS) for Identification and Quantification

To overcome the limitations of UV-based detection and to provide definitive structural information, liquid chromatography is often coupled with mass spectrometry (MS). These hyphenated techniques offer unparalleled sensitivity and selectivity for both the identification and quantification of this compound.

LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry has been instrumental in the analysis of this compound. nih.gov This technique provides high-resolution mass data, enabling the accurate determination of the molecular formula (C27H32O15) and the exact mass of the molecule. Both positive and negative ionization modes have been employed in these analyses. nih.gov

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or MS2). In this process, the precursor ion corresponding to this compound is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the compound, confirming its identity.

Table 2: LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Instrument | Ionization Mode | Collision Energy | Precursor m/z |

| MS/MS Analysis 1 | Bruker impact HD | Negative | 50 eV | 595.17 [M-H]- |

| MS/MS Analysis 2 | Waters Xevo G2 Q-Tof | Positive | 6V | - |

Data sourced from public mass spectrometry databases. nih.gov

Extraction and Sample Preparation Optimization for Research Studies

The successful analysis of this compound is highly dependent on the efficiency of the extraction and sample preparation steps. These procedures aim to isolate the target analyte from the complex plant matrix while minimizing degradation and interference from other compounds.

Solvent Extraction Methods (e.g., Acidified Methanol)

The choice of extraction solvent is critical for maximizing the yield of this compound. Methanol (B129727) is a commonly used solvent for the extraction of flavonoids. nih.gov In some cases, acidified methanol is employed to improve the extraction efficiency by enhancing the solubility of phenolic compounds and preventing their oxidation. The use of 60% methanol has also been reported for the extraction of flavonoids from plant material. nih.gov For the broader class of eriodictyol (B191197), various solvents and methods have been utilized, including maceration with methanol and ultrasound-assisted extraction with ethanol. nih.gov

Pre-concentration and Purification Strategies

Following initial extraction, the crude extract often requires further processing to concentrate the analyte and remove interfering substances. This is particularly important for quantitative analysis, where matrix effects can suppress the analyte signal in techniques like electrospray ionization mass spectrometry.

Common purification strategies include the use of solid-phase extraction (SPE) cartridges. These cartridges contain a sorbent material that can selectively retain the analyte while allowing interfering compounds to pass through. The retained analyte can then be eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample.

Another technique that has been employed for the purification of related flavonoids is column chromatography, using materials such as silica (B1680970) gel and Sephadex LH-20. nih.gov Preparative HPLC can also be used to isolate pure fractions of the compound for use as analytical standards or for further structural elucidation.

Development and Validation of Analytical Methods for Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids (plasma, urine) and botanical extracts, is fundamental for pharmacokinetic studies, quality control of herbal products, and food analysis. These matrices contain numerous endogenous or co-extracted substances that can interfere with the analysis, necessitating the development of highly selective and robust analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) or diode-array detectors (DAD), are the predominant techniques employed for this purpose. mdpi.comnih.gov The validation of these methods is a critical process that ensures the reliability and reproducibility of the data, and it is performed according to internationally recognized guidelines. mdpi.com

A typical method involves sample preparation to isolate the analyte from interfering components, followed by chromatographic separation and detection. For instance, in the analysis of flavonoid glycosides in rat plasma, a simple protein precipitation step is often used for sample cleanup. researchgate.netnih.gov Chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution system, using a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov

Specificity, Linearity, Precision, and Accuracy Assessments

Method validation is a series of experiments that confirm the performance characteristics of an analytical method, ensuring it is suitable for its intended purpose. The key parameters assessed are specificity, linearity, precision, and accuracy. nih.gov

Specificity Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-separated from other peaks in the chromatogram. This is often confirmed by comparing the chromatograms of blank samples (matrix without analyte), spiked samples (matrix with a known amount of analyte), and standard solutions. mdpi.com The identity of the analyte peak can be further confirmed by comparing its retention time and mass spectrum with that of a purified reference standard. mdpi.comnih.gov For example, in HPLC-DAD analysis, the complete separation of a marker compound from other sample components in the chromatogram confirms specificity. mdpi.com

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the analyte concentration. nih.gov The relationship is typically evaluated using a linear regression analysis, and a high coefficient of determination (r²) is required to demonstrate linearity. mdpi.comnih.gov For the analysis of related flavonoid glycosides, excellent linearity has been demonstrated over specific concentration ranges. nih.gov

Interactive Table: Linearity Data for Flavonoid Glycoside Analysis The following table presents typical linearity data from validated HPLC methods for flavonoid glycosides similar to this compound, illustrating the expected performance.

| Compound | Matrix | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| Homoeriodictyol-7-O-beta-D-glucopyranoside | Rat Plasma | 0.1 - 200.0 | Not specified | > 0.998 |

| Homoeriodictyol-7-O-beta-D-glucopyranoside | Tissues | 0.05 - 5.0 | Not specified | > 0.997 |

| Eriodictyol-8-C-β-d-glucopyranoside | Rat Plasma | 1 - 2000 ng/mL | Not specified | 0.9978 |

| 3′,4′,5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide | Spinach Extract | 15.625 - 500 | Not specified | 0.999 |

Data synthesized from multiple sources for illustrative purposes. mdpi.comresearchgate.netnih.gov

Precision and Accuracy Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short period with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory over different days, with different analysts or equipment. nih.govnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the analyte recovered is calculated to assess the accuracy of the method. mdpi.com For many bioanalytical methods, precision values within 15% RSD and accuracy within 85-115% are considered acceptable. researchgate.netnih.gov

Interactive Table: Precision and Accuracy Data for Flavonoid Glycoside Analysis This table summarizes typical precision and accuracy results from validated methods for compounds structurally related to this compound.

| Compound | Assessment | Precision (%RSD) | Accuracy (% Recovery / Relative Error) |

| Homoeriodictyol-7-O-beta-D-glucopyranoside | Intra-day & Inter-day | < 13.1% | -0.8% to 5.4% (plasma); -5.6% to 9.4% (tissues) |

| Eriodictyol-8-C-β-d-glucopyranoside | Inter-day | < 15% | Not specified |

| Eriodictyol-8-C-β-d-glucopyranoside | Intra-batch | 4.92% - 11.53% | 93.95% - 105.81% |

| Eriodictyol-8-C-β-d-glucopyranoside | Inter-batch | 6.22% - 11.23% | 96.18% - 100.39% |

| 3′,4′,5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide | Intraday & Interday | < 3% (intraday); < 6% (interday) | 90% - 101% |

Data compiled from multiple sources. mdpi.comresearchgate.netnih.gov

External Calibration and Internal Standard Approaches

Quantitative analysis in chromatography relies on calibration to relate the analytical signal to the concentration of the analyte. The two most common approaches are external calibration and the internal standard method.

External Calibration The external standard method is the most straightforward calibration technique. A series of standard solutions containing known concentrations of the pure analyte are prepared and analyzed separately from the unknown samples. A calibration curve is generated by plotting the analyte's response against its concentration. The concentration of the analyte in the unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve.

While simple, this method's accuracy is highly dependent on the consistency of the injection volume and can be susceptible to errors arising from sample preparation, extraction losses, or instrumental drift.

Internal Standard (IS) Approach The internal standard method is used to improve the precision and accuracy of quantitative analysis by compensating for variations in sample preparation and instrument response. In this approach, a fixed amount of a different, but structurally similar, compound—the internal standard—is added to every standard and sample. The calibration curve is then created by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations.

This method effectively corrects for random and systematic errors, such as variations in injection volume, sample evaporation, and fluctuations in detector response, because the analyte and the internal standard are affected proportionally. The key to a successful internal standard method is the selection of an appropriate IS. The ideal internal standard should be similar to the analyte in its chemical and physical properties but well-resolved from it and any other components in the chromatogram. In the analysis of flavonoid glycosides, compounds like vanillin (B372448) and forchlorfenuron (B1673536) have been successfully used as internal standards. researchgate.netnih.gov The use of stable isotope-labeled (SIL) versions of the analyte as internal standards is considered the gold standard, as they have nearly identical chemical properties to the analyte, but this approach can be limited by cost and availability. nih.govresearchgate.net

Mechanistic Investigations of Eriodictyol 7 O Neohesperidoside Bioactivities in Preclinical Models

Antioxidant Mechanisms of Action

Radical Scavenging Assays (DPPH, ABTS, FRAP) and Comparative Potency

Eriodictyol-7-O-neohesperidoside, a flavonoid glycoside, has demonstrated notable antioxidant properties in various in vitro assays. nih.gov The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These tests measure the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov

Studies on related compounds, such as eriodictyol-7-O-β-D-glucopyranoside, have shown potent free radical scavenging activity. nih.govmedchemexpress.com While specific IC50 values for this compound are not consistently reported across a wide range of studies, the general consensus is that flavonoids with a similar structure exhibit significant antioxidant potential. The DPPH and ABTS assays are based on the principle that an antioxidant will reduce the stable radical, leading to a color change that can be measured spectrophotometrically. nih.govnih.gov The FRAP assay, on the other hand, measures the reduction of the ferric-tripyridyltriazine complex to its ferrous form.

The comparative potency of this compound can be inferred from studies on similar flavonoid glycosides. For instance, in a study comparing various pure chemical compounds, those with structures akin to eriodictyol (B191197) demonstrated strong antioxidant activity. nih.gov The presence of hydroxyl groups on the B-ring of the flavonoid structure is a key determinant of this activity.

Table 1: Radical Scavenging Activity of Related Flavonoids

| Assay | Compound | IC50 (µg/mL) | Reference |

|---|---|---|---|

| DPPH | (+)-Catechin Hydrate | < 100 | nih.gov |

| DPPH | Quercetin (B1663063) | < 100 | nih.gov |

| ABTS | (+)-Catechin Hydrate | < 100 | nih.gov |

| ABTS | Quercetin | < 100 | nih.gov |

This table presents data for related flavonoid compounds to illustrate the general antioxidant potency of this class of molecules. Specific data for this compound was not available in the searched sources.

Role of Aglycone Catechol Moiety in Antioxidant Capacity

The antioxidant capacity of this compound is intrinsically linked to the structure of its aglycone, eriodictyol. A crucial feature of eriodictyol is the catechol moiety, a 3',4'-dihydroxy substitution pattern on the B-ring. This structural element is a primary contributor to the potent antioxidant and free radical scavenging properties of the molecule. nih.gov

The catechol group can readily donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby stabilizing these damaging molecules. This hydrogen-donating ability is a key mechanism behind the antioxidant effect observed in DPPH and ABTS assays. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings, preventing it from initiating further radical chain reactions.

Modulation of Endogenous Antioxidant Pathways (e.g., Nrf2/ARE signaling by related compounds)

Beyond direct radical scavenging, flavonoids like eriodictyol and its glycosides can exert their antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov

While direct studies on this compound's effect on the Nrf2 pathway are limited, research on the closely related compound, eriodictyol-7-O-glucoside (E7G), has shown it to be a novel Nrf2 activator. medchemexpress.comnih.gov Activation of Nrf2 by E7G leads to its translocation into the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxifying enzymes and antioxidant proteins, thereby bolstering the cell's intrinsic defense against oxidative stress. nih.gov Studies on eriodictyol have also demonstrated its ability to downregulate Nrf2 phosphorylation in certain cancer cell lines. nih.gov This modulation of the Nrf2/ARE pathway represents an indirect, yet powerful, mechanism by which these flavonoids can protect against oxidative damage. nih.gov

Anti-inflammatory Pathway Modulation

Inhibition of Pro-inflammatory Cytokine Expression and Secretion (IL-6, IL-1β, TNF-α)

Eriodictyol, the aglycone of this compound, has been shown to significantly inhibit the release of several pro-inflammatory cytokines. In studies using human microglia cells stimulated with lipopolysaccharide (LPS), SARS-CoV-2 spike protein, or ochratoxin A, eriodictyol effectively reduced the secretion of Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Chemokine (C-X-C motif) ligand 8 (CXCL8). nih.gov

Specifically, eriodictyol at concentrations of 50 and 100 µM significantly inhibited the release of these inflammatory mediators. nih.gov The inhibition of these key cytokines suggests a potent anti-inflammatory role for eriodictyol. While direct data for this compound is not as prevalent, the anti-inflammatory activity of its aglycone provides a strong indication of its potential in modulating inflammatory responses. Other studies have also reported that eriodictyol can dramatically reduce the expression levels of IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α) in animal models of acute lung injury. nih.gov

Table 2: Inhibition of Pro-inflammatory Cytokine Release by Eriodictyol

| Stimulant | Cytokine | Concentration of Eriodictyol | Inhibition | Reference |

|---|---|---|---|---|

| LPS | IL-1β | 50 µM, 100 µM | Significant | nih.gov |

| LPS | IL-6 | 50 µM, 100 µM | Significant | nih.gov |

| SARS-CoV-2 Spike Protein | IL-1β | 50 µM, 100 µM | Significant | nih.gov |

| SARS-CoV-2 Spike Protein | IL-6 | 50 µM, 100 µM | Significant | nih.gov |

| Ochratoxin A | IL-1β | 50 µM, 100 µM | Significant | nih.gov |

| Ochratoxin A | IL-6 | 50 µM, 100 µM | Significant | nih.gov |

This table summarizes the inhibitory effects of eriodictyol on pro-inflammatory cytokine release as a proxy for the potential activity of this compound.

Mechanism of NF-κB Activation Inhibition

The anti-inflammatory effects of eriodictyol are, in part, mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines. nih.gov

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov

Studies have shown that eriodictyol can suppress the activation of NF-κB. nih.govnih.gov For instance, in a model of airway inflammation, eriodictyol was found to inhibit the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov Similarly, in a model of osteoarthritis, eriodictyol inhibited IL-1β-induced NF-κB activation and the degradation of IκBα. nih.gov By blocking the activation of NF-κB, eriodictyol effectively downregulates the expression of a cascade of inflammatory mediators, providing a key mechanism for its anti-inflammatory properties.

Cellular and Molecular Interventions in Metabolic Regulation

Influence on Glucose Uptake in Cellular Models (e.g., HepG2, 3T3-L1 adipocytes)

Currently, direct experimental studies focusing specifically on the influence of this compound on glucose uptake in common metabolic cell models such as HepG2 human liver cancer cells and 3T3-L1 adipocytes are not available in the published literature. While this flavanone (B1672756) glycoside is a known component of various plant extracts investigated for metabolic effects, research has often focused on the crude extracts or the aglycone form, eriodictyol. For instance, this compound has been identified as a component in bergamot extracts, which have been studied in HepG2 and 3T3-L1 cell lines, but the specific contribution of this glycoside to glucose transport in these cells has not been isolated and reported.

Modulation of Insulin (B600854) Resistance and Associated Signaling (e.g., Akt activity, PPARγ2, aP2)

There is a lack of direct scientific evidence detailing the specific modulatory effects of this compound on key signaling pathways associated with insulin resistance. Investigations into its impact on the phosphorylation of Akt, a central node in insulin signaling, or on the expression of critical adipogenic and insulin-sensitizing transcription factors like Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) and Adipocyte Protein 2 (aP2) have not been reported. Research on related compounds, such as the aglycone eriodictyol, has shown effects on these pathways, but these findings cannot be directly extrapolated to the neohesperidoside glycoside, as the sugar moiety can significantly alter the bioavailability and molecular activity of the flavonoid.

Protective Effects on Pancreatic β-Cells Against Oxidative Stress (e.g., STZ-induced damage)

This compound, also known as Neoeriocitrin (B1678166), has demonstrated significant protective capabilities in pancreatic β-cells subjected to chemically-induced oxidative stress. In a study utilizing the INS-1E pancreatic β-cell line, pretreatment with Neoeriocitrin offered protection against damage induced by streptozotocin (B1681764) (STZ), a compound known to be cytotoxic to β-cells through the generation of reactive oxygen species (ROS). scielo.brresearchgate.net

The protective action of Neoeriocitrin is linked to its antioxidant properties. The study observed that the compound could mitigate STZ-induced intracellular ROS formation, thereby preventing subsequent cellular damage and death. scielo.brresearchgate.net When INS-1E cells were treated with STZ alone, their viability dropped significantly. However, pretreatment with Neoeriocitrin led to a dose-dependent preservation of cell viability, indicating a potent cytoprotective effect against the diabetic-like stress condition simulated by STZ. researchgate.net The findings suggest that by counteracting oxidative stress, this compound may help preserve pancreatic β-cell function, positioning it as a compound of interest for further investigation into diabetes prevention and management. scielo.br

Table 1: Effect of Neoeriocitrin (this compound) on Pancreatic β-Cell Viability

| Treatment Group | Description | Outcome | Citation |

|---|---|---|---|

| Control | Untreated INS-1E cells | Baseline cell viability | researchgate.net |

| STZ | INS-1E cells treated with streptozotocin | Significant decrease in cell viability | researchgate.net |

| Neoeriocitrin + STZ | INS-1E cells pretreated with Neoeriocitrin before STZ exposure | Dose-dependent protection against STZ-induced cell death, preserving cell viability | researchgate.net |

Impact on Lipid Homeostasis and Cholesterol Metabolism (e.g., PCSK9 expression, LDL uptake, triglyceride synthesis enzyme activity)

This compound has been implicated in the regulation of lipid metabolism, particularly concerning cholesterol homeostasis. Research on bergamot peel extract, which contains this compound, has revealed significant effects on the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels. unipd.it While the aglycone eriodictyol was found to increase the expression of both the LDL receptor (LDLR) and PCSK9, the extract containing this compound reduced intracellular sterol levels and, importantly, decreased the expression of Hepatocyte Nuclear Factor 1-alpha (HNF1-α), a known transcription factor for PCSK9. unipd.it

This reduction in the PCSK9 transcription factor suggests a mechanism for lowering circulating LDL cholesterol that is distinct from statins. Furthermore, the bergamot extract was shown to significantly enhance the uptake of LDL in Huh7 liver cells. unipd.it This indicates that the presence of the neohesperidose sugar moiety may confer a different, potentially more beneficial, mode of action on the eriodictyol backbone, steering it away from a statin-like effect (which can increase PCSK9) towards a mechanism that includes the suppression of PCSK9 expression, thereby promoting more efficient LDL clearance. unipd.it The action of bergamot flavonoids has also been linked to a reduction in triglyceride accumulation in the liver by diminishing the activity of enzymes involved in their synthesis. mdpi.com

Table 2: Effects of this compound-Containing Extract on Lipid Regulation in Huh7 Cells

| Bioactive Agent | Effect on Intracellular Sterols | Effect on HNF1-α (PCSK9 Transcription Factor) | Effect on LDL Uptake | Citation |

|---|---|---|---|---|

| Bergamot Peel Extract (containing this compound) | Reduced | Reduced Expression | Significantly Improved | unipd.it |

| Eriodictyol (Aglycone) | Not specified | Not specified | Enhanced LDLR expression (statin-like) | unipd.it |

Taste Receptor Interactions and Bitterness Modulation

Molecular Basis of Interaction with Taste Receptors

This compound is a flavanone glycoside naturally present in a variety of citrus fruits, such as bergamot, and other plants like Cyclopia species (honeybush). mdpi.comresearchgate.net Its presence is often associated with the characteristic bitter taste of these plants and their derived products, such as juices and herbal teas. mdpi.comresearchgate.net The molecular structure, specifically the combination of the eriodictyol flavanone and the neohesperidose sugar, is responsible for this sensory property.

While the precise molecular interactions with specific human taste receptors (hTAS2Rs) have not been fully elucidated for this particular compound, the bitterness of flavonoid glycosides is a well-documented phenomenon. The interaction is believed to occur when the molecule binds to one or more of the approximately 25 different types of bitter taste receptors located on the surface of taste cells on the tongue. This binding event initiates an intracellular signaling cascade, ultimately leading to the perception of bitterness. The structural nature of the glycoside, including the type of sugar and the linkage to the aglycone, plays a critical role in determining which receptor is activated and the intensity of the resulting bitter taste.

Exploration of Antimicrobial and Antiproliferative Activities

In vitro Studies on Microbial Growth Inhibition

While direct research on the antimicrobial properties of this compound is limited, studies on its aglycone, eriodictyol, provide significant insights. Eriodictyol, isolated from the bark of Afzelia africana, has demonstrated noteworthy antimicrobial and antioxidant capabilities. nih.gov In laboratory tests, eriodictyol showed bacteriostatic effects, meaning it inhibited the growth of Staphylococcus aureus (SA), methicillin-resistant Staphylococcus aureus (MRSA), and the fluconazole-resistant fungus Candida albicans (CA2). nih.gov

Furthermore, the compound exhibited broad-spectrum bactericidal activity, effectively killing a range of bacteria including Streptococcus mutans, Escherichia coli, Bacillus subtilis, Klebsiella pneumonia, Pseudomonas aeruginosa, and Salmonella typhi, as well as standard Candida albicans. nih.gov When combined with conventional antibiotics, eriodictyol showed synergistic effects with ciprofloxacin, tetracycline, and nystatin (B1677061) against several bacterial and fungal strains. nih.gov These findings underscore the potential of eriodictyol as a significant antimicrobial agent, suggesting a possible area of investigation for its glycoside form, this compound. nih.gov

Cellular Mechanisms of Antiproliferative Effects (e.g., AKT phosphorylation, cell cycle arrest, apoptosis)

The antiproliferative effects of eriodictyol, the aglycone of this compound, have been investigated across various cancer cell lines, revealing its influence on key cellular pathways.

AKT Phosphorylation: Eriodictyol has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and survival. In glioma cells, eriodictyol treatment led to a dose-dependent decrease in the phosphorylation of both PI3K and Akt. nih.gov This inhibition was further confirmed when a PI3K agonist partially reversed the anti-tumor effects of eriodictyol. nih.gov Similarly, in human lung cancer cells (A549), eriodictyol effectively inhibited the mTOR/PI3K/Akt signaling cascade in a dose-dependent manner. nih.gov Studies on gastric cancer and acute liver injury models also confirmed that eriodictyol exerts its effects by inhibiting or modulating the PI3K/Akt pathway. mdpi.commdpi.comresearchgate.net

Cell Cycle Arrest: Eriodictyol induces cell cycle arrest in cancer cells, thereby halting their proliferation. In U87MG and CHG-5 glioma cells, treatment with eriodictyol caused the cells to accumulate in the S phase of the cell cycle, suggesting it may interfere with DNA replication. nih.gov In A549 lung cancer cells, eriodictyol was found to induce cell cycle arrest at the G2/M phase. nih.gov This disruption of the normal cell cycle progression is a key mechanism of its anticancer activity.

Apoptosis: Eriodictyol is a potent inducer of apoptosis (programmed cell death) in cancer cells. In glioma cells, it was shown to trigger apoptosis through the inhibition of the PI3K/Akt/NF-κB pathway. nih.gov In lung cancer cells, eriodictyol-induced apoptosis is mediated by regulating the Bcl-2/Bax signaling pathway and reducing the mitochondrial membrane potential. nih.gov In a model of acute liver injury, eriodictyol treatment decreased the expression of pro-apoptotic proteins like Bax and caspase-3 while increasing the expression of the anti-apoptotic protein Bcl-2. mdpi.commdpi.com

Table 1: Antiproliferative Mechanisms of Eriodictyol (Aglycone)

| Mechanism | Affected Cell Line(s) | Key Findings | References |

|---|---|---|---|

| AKT Phosphorylation Inhibition | Glioma (U87MG, CHG-5), Lung (A549), Gastric Cancer | Dose-dependent inhibition of PI3K/Akt pathway phosphorylation. | nih.govnih.govresearchgate.net |

| Cell Cycle Arrest | Glioma (U87MG, CHG-5), Lung (A549) | Arrest at S phase in glioma cells; arrest at G2/M phase in lung cancer cells. | nih.govnih.gov |

| Apoptosis Induction | Glioma, Lung (A549), Hepatocytes | Modulation of Bcl-2/Bax ratio, reduction of mitochondrial membrane potential, and inhibition of NF-κB. | nih.govnih.govmdpi.com |

Neuroprotective Mechanisms in Oxidative Stress Models (indirectly via aglycone/related compounds)

The neuroprotective properties of eriodictyol, the aglycone of this compound, are primarily attributed to its potent antioxidant and anti-inflammatory activities. Eriodictyol can cross the blood-brain barrier, allowing it to directly protect neurons from damage caused by oxidative stress, a key factor in neurodegenerative diseases. foodstruct.com

A central mechanism of its neuroprotective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnuaa.edu.cnresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nuaa.edu.cn In retinal ganglion cells exposed to high glucose, eriodictyol enhanced the nuclear translocation of Nrf2 and increased the expression of the antioxidant enzyme heme-oxygenase-1 (HO-1). nuaa.edu.cn This activation of the Nrf2/HO-1 pathway helps protect cells from oxidative damage. nuaa.edu.cnresearchgate.net Similarly, in human retinal pigment epithelial (ARPE-19) cells, eriodictyol was shown to induce the expression of phase II enzymes like HO-1 and NAD(P)H: quinone oxidoreductase 1 (NQO-1) via Nrf2 activation, leading to long-term resistance against oxidative stress-induced cell death. nih.gov

Furthermore, eriodictyol protects against neurotoxicity induced by agents like hydrogen peroxide and β-amyloid, which are implicated in Alzheimer's disease. mdpi.comresearchgate.net It also reduces neuroinflammation by suppressing the activation of microglia and the production of pro-inflammatory cytokines. mdpi.com

Hepatoprotective Mechanisms (indirectly via aglycone)

Eriodictyol demonstrates significant hepatoprotective effects, primarily by mitigating oxidative stress and inhibiting apoptosis in liver cells. In a study involving arsenic trioxide-induced liver injury in rats, eriodictyol pretreatment prevented the increase in reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative damage. nih.gov It also restored the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT). nih.gov The underlying mechanism for this protection involves the activation of the Nrf2/HO-1 signaling pathway, which enhances the liver's antioxidant defenses. nih.gov

In a different model of acute liver injury induced by LPS/D-GalN, eriodictyol was found to protect hepatocytes by activating the PI3K/AKT signaling pathway. mdpi.commdpi.com This activation helped to reduce apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and caspase-3. mdpi.commdpi.com These findings suggest that eriodictyol protects the liver through a dual mechanism of enhancing antioxidant capacity and preventing cell death. mdpi.comnih.gov

Immunomodulatory Effects (indirectly via aglycone)

The aglycone eriodictyol exhibits notable immunomodulatory activities, influencing both innate and adaptive immune responses. Its effects are closely linked to its antioxidant and anti-inflammatory properties. nih.govresearchgate.netnih.gov

In vitro studies using mouse spleen cells showed that eriodictyol significantly stimulated the proliferation of B lymphocytes, suggesting it can act as a modulator of the humoral immune response. nih.govresearchgate.net It did not, however, affect T lymphocyte proliferation. researchgate.netnih.gov Eriodictyol also enhances the cytotoxic activity of innate immune cells, including natural killer (NK) cells and macrophages. nih.govresearchgate.net

Furthermore, eriodictyol demonstrates anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages and suppressing the activity of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov This immunomodulatory and anti-inflammatory potential is believed to be at least partly due to its strong cellular antioxidant activity, which helps protect immune cells from oxidative damage and neutralizes free radicals that can promote inflammation. nih.govresearchgate.net

Table 2: Bioactivities of Eriodictyol (Aglycone)

| Bioactivity | Key Mechanism(s) | Model System | References |

|---|---|---|---|

| Neuroprotection | Activation of Nrf2/HO-1 pathway; antioxidant and anti-inflammatory effects. | Retinal ganglion cells, ARPE-19 cells. | mdpi.comnuaa.edu.cnresearchgate.netnih.gov |

| Hepatoprotection | Activation of Nrf2/HO-1 and PI3K/AKT pathways; reduction of oxidative stress and apoptosis. | Rat models of liver injury. | mdpi.commdpi.comnih.gov |

| Immunomodulation | Stimulation of B-lymphocytes and NK cells; inhibition of NO, COX-1, and COX-2; antioxidant activity. | Mouse splenocytes and macrophages. | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Eriodictyol 7 O Neohesperidoside and Analogs

Impact of Glycosylation on Bioactivity (Neohesperidoside vs. Rutinoside)

Glycosylation, the attachment of sugar moieties, is a critical modification that significantly alters the physicochemical properties and biological activities of flavonoids. wikipedia.org It generally increases water solubility and stability but can also influence how the compound interacts with biological targets and its bioavailability. wikipedia.orgnih.gov The sugar portion of flavonoid glycosides is a key determinant of their bioavailability. nih.gov

The specific disaccharide attached to the eriodictyol (B191197) aglycone at the 7-position plays a pivotal role in its bioactivity. Both neohesperidoside and rutinoside consist of glucose and rhamnose, but they differ in their inter-sugar linkage. In neohesperidose, the linkage is α-1,2, whereas in rutinose, it is α-1,6. This seemingly minor structural difference can lead to significant changes in properties, most notably taste. For instance, flavanone (B1672756) neohesperidosides are often intensely bitter, while their corresponding rutinoside isomers can be tasteless or even sweet. researchgate.net

For the flavonoid to be absorbed and exert systemic effects, the glycosidic bond must typically be cleaved by gut microbiota to release the aglycone (eriodictyol). mdpi.com Therefore, the type of disaccharide can influence the rate and extent of this hydrolysis. While direct comparative bioactivity studies between eriodictyol-7-O-neohesperidoside and eriodictyol-7-O-rutinoside are not extensively detailed, research on their respective aglycones and related glycosides provides insights. For example, a molecular docking study evaluated the interaction of eriodictyol and its 7-O-rutinoside with the NS2B-NS3 protease of the dengue virus, showing that both the aglycone and the glycoside could interact with the target protease. researchgate.net This suggests that even with the bulky sugar group, the molecule can engage with biological targets, although the affinity and specificity may be altered. Generally, glycosylation at the C-7 hydroxyl group can decrease certain activities, such as the inhibition of xanthine (B1682287) oxidase, compared to the free aglycone. acs.org

Influence of Aglycone Structure (Eriodictyol vs. Naringenin (B18129), Hesperetin) on Pharmacological Profiles